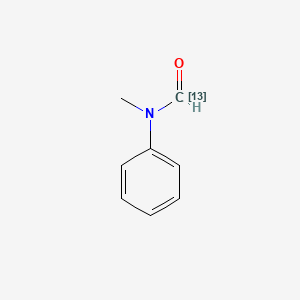

N-Methylformanilide-carbonyl-13C

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-phenylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKUXBYRTXDNIY-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([13CH]=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575898 | |

| Record name | N-Methyl-N-phenyl(~13~C)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61655-07-0 | |

| Record name | N-Methyl-N-phenyl(~13~C)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61655-07-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Methylformanilide-carbonyl-13C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methylformanilide-carbonyl-13C, a stable isotope-labeled derivative of N-Methylformanilide. The strategic placement of a carbon-13 isotope at the carbonyl position makes this compound an invaluable tool for a range of sophisticated applications in chemical research and development, particularly in mechanistic studies and reaction monitoring. This document details its synthesis, spectroscopic properties, and key applications, providing detailed experimental protocols and data presented for clarity and practical use.

Chemical and Physical Properties

This compound shares nearly identical physical and chemical properties with its unlabeled counterpart, with the primary distinction being its increased molecular weight due to the presence of the ¹³C isotope. The key quantitative data for the unlabeled compound, which serves as a close proxy, are summarized below.

| Property | Value |

| Molecular Formula | C₈H₉¹³CNO |

| Molecular Weight | 136.16 g/mol (unlabeled: 135.16 g/mol ) |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 243-244 °C |

| Melting Point | 13-14 °C |

| Density | 1.055 g/mL at 25 °C |

Synthesis of this compound

Method A: From ¹³C-Formic Acid

This is a direct and efficient method analogous to the synthesis of unlabeled N-Methylformanilide.[1]

Method B: From ¹³C-Carbon Monoxide

This method involves the carbonylation of N-methylaniline using ¹³C-labeled carbon monoxide in the presence of a suitable catalyst.

Experimental Protocol: Synthesis from ¹³C-Formic Acid

This protocol is adapted from the synthesis of the unlabeled compound.[1]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine N-methylaniline (1.0 eq), ¹³C-formic acid (1.1 eq), and toluene.

-

Azeotropic Distillation: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of water collection.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

The most significant impact of the isotopic label is observed in the ¹³C NMR spectrum.

¹³C NMR Spectroscopy

The carbonyl carbon signal in the ¹³C NMR spectrum of this compound will be a prominent feature. Based on data for the unlabeled compound and typical chemical shifts for amides, the following is expected:

| Carbon Atom | Unlabeled Chemical Shift (δ, ppm) | Predicted Labeled Chemical Shift (δ, ppm) |

| ¹³C=O | ~162.6 | ~162.6 (with potential for ¹³C-¹³C coupling) |

| N-CH₃ | ~32.1 | ~32.1 |

| Aromatic C1 | ~142.1 | ~142.1 |

| Aromatic C2, C6 | ~122.4 | ~122.4 |

| Aromatic C3, C5 | ~129.7 | ~129.7 |

| Aromatic C4 | ~126.5 | ~126.5 |

Key Features of the Labeled Spectrum:

-

Enhanced Signal: The signal for the carbonyl carbon will be significantly enhanced due to the 100% abundance of ¹³C at this position, in contrast to the natural abundance of 1.1%.

-

¹³C-¹³C Coupling: Spin-spin coupling between the carbonyl carbon and the adjacent aromatic carbon (C1) will be observable. This one-bond coupling constant (¹J(¹³C,¹³C)) provides valuable structural information.

Applications in Research and Development

The primary utility of this compound lies in its application as a tracer in mechanistic studies and for quantitative analysis.

Mechanistic Elucidation of the Vilsmeier-Haack Reaction

N-Methylformanilide is a key reagent in the Vilsmeier-Haack reaction, which is used to introduce a formyl group onto electron-rich aromatic rings.[2][3][4][5] Using the carbonyl-¹³C labeled compound allows for the precise tracking of the formyl group throughout the reaction mechanism.

Experimental Protocol: Reaction Monitoring by ¹³C NMR

This protocol outlines the general steps for monitoring a reaction where this compound is a reactant.

-

Sample Preparation: In an NMR tube, combine the starting materials, solvent (deuterated), and an internal standard.

-

Initial Spectrum: Acquire a ¹³C NMR spectrum of the reaction mixture before initiating the reaction. The prominent signal of the labeled carbonyl will serve as the starting reference.

-

Reaction Initiation: Initiate the reaction (e.g., by adding a catalyst or increasing the temperature).

-

Time-course Spectra: Acquire a series of ¹³C NMR spectra at regular time intervals.

-

Data Analysis: Integrate the signal of the carbonyl carbon of the starting material and any new signals corresponding to the carbonyl carbon in intermediates or the final product. The change in the relative integrals over time provides kinetic data for the reaction.

Safety and Handling

N-Methylformanilide is harmful if swallowed and causes skin and eye irritation. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a powerful tool for researchers and scientists in organic chemistry and drug development. Its utility in elucidating reaction mechanisms, such as the Vilsmeier-Haack reaction, and in quantitative reaction monitoring makes it a valuable asset for advancing chemical synthesis and understanding. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for the effective application of this isotopically labeled compound in a laboratory setting.

References

An In-depth Technical Guide to the Chemical Properties of N-Methylformanilide-carbonyl-13C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic analysis of N-Methylformanilide, with a specific focus on its carbonyl-13C isotopologue. N-Methylformanilide-carbonyl-13C is a valuable tool in mechanistic studies, metabolic tracing, and as a labeled formylating agent in synthetic chemistry. Its primary distinction from the unlabeled compound is a molecular weight increase of one mass unit and a unique, highly sensitive signal in 13C NMR spectroscopy, making it ideal for tracking the formyl group through complex reaction pathways.

Core Chemical and Physical Properties

N-Methylformanilide is a clear, colorless to light yellow liquid at room temperature.[1][2] The introduction of a 13C isotope at the carbonyl position does not significantly alter its physical properties, such as melting point, boiling point, or solubility. The key difference lies in its molecular weight and its utility in spectroscopic analysis.

Table 1: General and Physical Properties of N-Methylformanilide

| Property | Value |

| Molecular Formula | C₈H₉NO (Unlabeled) / C₇¹³CH₉NO (Carbonyl-13C Labeled) |

| Molecular Weight | 135.16 g/mol (Unlabeled) / 136.16 g/mol (Carbonyl-13C Labeled)[3] |

| CAS Number | 93-61-8[3] |

| Appearance | Clear, colorless to yellow liquid[1] |

| Melting Point | 8 - 13 °C[3][4] |

| Boiling Point | 243 - 244 °C[3][4] |

| Density | 1.095 g/mL at 25 °C[1][3] |

| Refractive Index (n20/D) | 1.561[3] |

| Flash Point | 126 - 127 °C (closed cup)[3][4] |

Table 2: Spectroscopic Data for N-Methylformanilide

| Spectroscopic Data | Value |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.56 (s, -CHO), 142.10 (s, -C-ar), 129.65 (s, -CH-ar), 126.50 (s, -CH-ar), 122.41 (s, -CH-ar), 32.14 (s, -CH₃)[5] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.48 (s, 1H, -CHO), 7.42 (t, J = 7.9 Hz, 2H, -CH-ar), 7.29 (d, J = 7.5 Hz, 1H, -CH-ar), 7.22 - 7.10 (m, 2H, -CH-ar), 3.33 (s, 3H, -CH₃)[5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of N-Methylformanilide are crucial for its effective use in research.

The synthesis of N-Methylformanilide can be achieved through several methods. For the carbonyl-13C labeled variant, a 13C-labeled formyl source is required.

Method 1: Formylation with Formic Acid

This procedure is a modification of the method described by Morgan and Grist and is noted for its high yield.[6] To synthesize the carbonyl-13C isotopologue, 13C-labeled formic acid would be used as the starting material.

-

Reactants: 321 g (3 moles) of N-methylaniline, 300 g of 85-90% formic acid (or ¹³C-formic acid), and 1.8 L of toluene are combined in a 3-L round-bottomed flask.[6]

-

Apparatus: The flask is fitted with an indented column attached to a condenser set for downward distillation.[6]

-

Procedure:

-

The solution is distilled slowly. An azeotrope of water and toluene distills at 87-88 °C.[6]

-

Once all the water is removed, the vapor temperature rises to 108-110 °C.[6]

-

Distillation continues until approximately 1.5 L of toluene has been collected (about 5-6 hours).[6]

-

The remaining residue is transferred to a modified Claisen flask for vacuum distillation.[6]

-

-

Purification: The product is collected at a boiling point of 114–121 °C at 8 mm Hg pressure.[6]

-

Yield: This method yields approximately 380–393 g (93–97%).[6]

Method 2: Carbonylation with Carbon Monoxide

This method involves the direct carbonylation of N-methylaniline. For isotopic labeling, ¹³C-labeled carbon monoxide would be used.

-

Reactants: 107 grams (1.0 mole) of N-methylaniline, 14 grams (0.1 mole) of sodium formanilide, and 150 milliliters of methanol are charged into a reactor.[7]

-

Procedure:

Method 3: N-formylation using CO₂ and BH₃NH₃

A catalyst-free method for N-formylation of amines using carbon dioxide and ammonia borane complex under mild conditions has been reported. This is particularly relevant for ¹³C labeling as it can utilize ¹³CO₂.[5]

-

Reactants: N-methylaniline (1 mmol), BH₃NH₃ (3 mmol), and DMF (5 mL) are placed in a stainless steel autoclave reactor.[5]

-

Procedure:

-

Purification: The product is isolated by flash chromatography on silica gel.[5]

Caption: Workflow for the synthesis of this compound.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR is the most critical analytical technique for confirming the isotopic incorporation and for mechanistic studies using this compound.

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent, typically deuterated chloroform (CDCl₃).

-

Instrument Parameters:

-

Data Interpretation: The key feature in the 13C NMR spectrum of this compound is the signal for the labeled carbonyl carbon. This peak is expected to be significantly enhanced compared to the natural abundance spectrum. It typically appears around 162.5 ppm in CDCl₃.[5][9] The precise chemical shift is sensitive to the solvent and electronic environment.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity and confirm the molecular weight of the synthesized compound.

-

Sample Preparation: The sample is diluted in a volatile organic solvent.

-

GC Conditions:

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is common.

-

Detection: The mass spectrometer scans a range of m/z values to detect the molecular ion and fragmentation patterns. For this compound, the molecular ion peak will be at m/z 136, one unit higher than the unlabeled compound.[12]

-

References

- 1. N-Methylformanilide | 93-61-8 [chemicalbook.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. N-Methylformanilide 99 93-61-8 [sigmaaldrich.com]

- 4. fishersci.fi [fishersci.fi]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. N,N-Dimethylformamide-carbonyl-13C | 32488-43-0 | Benchchem [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 12. N-Methylformanilide(93-61-8) 13C NMR spectrum [chemicalbook.com]

Synthesis of N-Methylformanilide-carbonyl-13C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Methylformanilide-carbonyl-13C, a critical isotopically labeled compound for various applications in drug metabolism studies, mechanistic investigations, and as a standard in analytical chemistry. This document outlines a proposed synthetic pathway, detailed experimental protocols, and relevant data presentation to facilitate its preparation and use in a laboratory setting.

Introduction

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate reaction mechanisms.[1][2] N-Methylformanilide, a widely used solvent and reagent in organic synthesis, particularly in Vilsmeier-Haack reactions for the introduction of a formyl group, becomes a valuable tool when isotopically labeled.[3] The incorporation of a carbon-13 (¹³C) isotope at the carbonyl position allows for non-radioactive tracking and quantification by mass spectrometry and NMR spectroscopy.[1] This guide details a feasible and efficient synthesis of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the formylation of N-methylaniline using a ¹³C-labeled formylating agent. Based on established methods for the synthesis of unlabeled N-methylformanilide and known isotopic labeling techniques, a reliable approach involves the reaction of N-methylaniline with ¹³C-formic acid.

A logical diagram of the synthetic pathway is presented below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for the synthesis of the unlabeled analogue.[4]

Materials and Reagents

| Reagent | Supplier | Purity |

| N-Methylaniline | Sigma-Aldrich | ≥98% |

| ¹³C-Formic Acid | Cambridge Isotope Laboratories, Inc. | 99 atom % ¹³C |

| Toluene | Fisher Scientific | Anhydrous, ≥99.8% |

| Sodium Bicarbonate | J.T. Baker | ACS Reagent Grade |

| Anhydrous Magnesium Sulfate | Acros Organics | ≥98% |

Synthesis Procedure

An experimental workflow for the synthesis is illustrated below:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Steps:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, combine N-methylaniline (10.7 g, 0.1 mol), ¹³C-formic acid (4.7 g, 0.1 mol, assuming a molar mass of 47 g/mol for the labeled compound), and toluene (100 mL).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (approximately 4-6 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of a saturated aqueous solution of sodium bicarbonate and 50 mL of brine.

-

Extraction and Drying: Extract the aqueous layers with ethyl acetate (2 x 50 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at approximately 118-122 °C at 10 mmHg. Alternatively, purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Spectra consistent with the structure of N-Methylformanilide. The formyl proton signal should appear as a doublet due to coupling with the ¹³C nucleus. |

| ¹³C NMR | An enhanced signal for the carbonyl carbon around 162 ppm.[5][6] |

| Mass Spec. | Molecular ion peak corresponding to the mass of the ¹³C-labeled compound (C₈H₉NO, expected m/z = 136.06). |

| IR Spec. | A characteristic C=O stretching vibration for the amide, potentially shifted slightly compared to the unlabeled compound. |

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis.

| Parameter | Value |

| Theoretical Yield | 13.5 g |

| Expected Actual Yield | 11.5 - 12.8 g (85-95%) |

| Boiling Point | 118-122 °C at 10 mmHg |

| ¹³C Isotopic Purity | >98 atom % |

| Chemical Purity | >98% (by GC or HPLC) |

Safety Considerations

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

N-Methylaniline is toxic and should be handled with care.

-

Toluene is flammable and an irritant.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This guide provides a comprehensive and practical approach for the synthesis of this compound. The detailed protocol, along with the expected data and safety information, should enable researchers to successfully prepare this valuable isotopically labeled compound for their specific applications in drug development and scientific research. The use of ¹³C-formic acid presents a straightforward and efficient method for introducing the isotopic label at the desired carbonyl position.

References

A Comprehensive Technical Guide to N-Methylformanilide-carbonyl-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylformanilide-carbonyl-13C is a stable isotope-labeled derivative of N-Methylformanilide, a versatile reagent and solvent in organic synthesis. The specific incorporation of a carbon-13 isotope at the carbonyl position provides a powerful tool for mechanistic studies, metabolic tracing, and quantitative analysis using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide offers an in-depth overview of its properties, synthesis, applications, and the experimental protocols relevant to its use in research and development.

Physicochemical and Spectroscopic Data

The introduction of a 13C isotope at the carbonyl carbon results in a mass shift of +1 compared to the unlabeled compound. While most physicochemical properties are comparable to the unlabeled analogue, the key difference lies in its spectroscopic signature.

| Property | Value |

| CAS Number | 61655-07-0 |

| Molecular Formula | C₇¹³CH₉NO |

| Molecular Weight | 136.16 g/mol |

| Synonyms | N-Methylformanilide-1-13C |

| Appearance | Clear, colorless to yellow liquid |

| Density | ~1.103 g/mL at 25 °C[1] |

| Boiling Point | 243-244 °C (for unlabeled)[2] |

| Melting Point | 8-13 °C (for unlabeled)[2] |

| Flash Point | 127 °C (closed cup) (for unlabeled)[3] |

| Isotopic Purity | Typically ≥ 99 atom % 13C |

Spectroscopic Information

¹³C NMR Spectroscopy: The most significant feature of this compound is the intense signal from the labeled carbonyl carbon in its ¹³C NMR spectrum. Carbonyl carbons typically resonate in the downfield region of the spectrum, generally between 160 and 220 ppm.[4][5] The specific chemical shift is sensitive to the electronic environment. For this compound, this signal is readily distinguished and can be used for quantitative NMR (qNMR) applications.[6]

Synthesis of this compound

The synthesis of this compound involves the reaction of N-methylaniline with a ¹³C-labeled formylating agent. A common and efficient method is adapted from the established synthesis of the unlabeled compound, substituting standard formic acid with its ¹³C-labeled counterpart.

Experimental Protocol: Synthesis via ¹³C-Formic Acid

This protocol is a modification of a well-established procedure for the synthesis of unlabeled N-Methylformanilide.[7]

Materials:

-

N-methylaniline

-

¹³C-Formic acid (≥99 atom % ¹³C)

-

Toluene

-

Round-bottom flask

-

Distillation apparatus with a condenser

Procedure:

-

In a round-bottom flask equipped for distillation, combine N-methylaniline (1.0 equivalent), ¹³C-formic acid (1.0-1.2 equivalents), and toluene.

-

Heat the mixture to distill the toluene-water azeotrope. The removal of water drives the reaction to completion.

-

Continue the distillation until no more water is collected, and the temperature of the vapor rises to that of boiling toluene.

-

After cooling the reaction mixture, remove the toluene under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Applications in Research and Development

The primary utility of this compound lies in its role as a tracer and a labeled reagent in mechanistic and metabolic studies.

Mechanistic Studies of Formylation Reactions

N-Methylformanilide is a known formylating agent, particularly in Vilsmeier-Haack type reactions when combined with reagents like phosphorus oxychloride. By using the ¹³C-labeled version, researchers can unequivocally track the fate of the formyl group throughout a reaction mechanism. This is crucial for distinguishing between proposed pathways and identifying key intermediates.

A mechanistic study on the N-formylation of amines using carbon dioxide and hydrosilanes demonstrated the formation of N-methylformanilide and provided insights into the reaction pathways, highlighting the role of formoxysilane intermediates.[8] The use of ¹³C-labeled N-Methylformanilide in such studies would allow for precise tracking of the carbonyl carbon.

Metabolic Tracing and Flux Analysis

In drug development and metabolic research, understanding how cells process specific chemical moieties is critical. This compound can serve as a tracer to study the metabolic fate of the N-methyl-N-phenylformamide group. When introduced to a biological system (e.g., cell culture or in vivo models), the ¹³C label allows for the tracking of the compound and its metabolites.[9][10][11]

Experimental Workflow for Metabolic Tracing:

-

Administration: Introduce this compound to the biological system.

-

Incubation: Allow time for metabolic processes to occur.

-

Extraction: Extract metabolites from the cells or tissues.

-

Analysis: Analyze the extracts using mass spectrometry or NMR to identify and quantify the ¹³C-labeled metabolites. The mass shift of +1 for each incorporated label makes these species distinguishable from their unlabeled endogenous counterparts.[12]

This approach can reveal:

-

Pathways involved in the degradation of the compound.

-

Identification of downstream metabolites.

-

Rates of metabolic conversion (metabolic flux).[12]

Safety and Handling

The chemical properties of this compound are nearly identical to those of unlabeled N-Methylformanilide. Therefore, the same safety precautions should be observed.

| Hazard Statement | Precautionary Measures |

| H302: Harmful if swallowed[13][14] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[13][14] |

| H317: May cause an allergic skin reaction[13][14] | P261: Avoid breathing mist or vapors. P280: Wear protective gloves.[13][14] |

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[13]

-

On Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[13]

-

General: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16]

Conclusion

This compound is a valuable research tool for scientists and drug development professionals. Its specific isotopic label enables precise tracking of the formyl group in chemical reactions and metabolic pathways. This facilitates the elucidation of complex reaction mechanisms and provides critical insights into the metabolic fate of xenobiotics, ultimately aiding in the development of safer and more effective chemical entities and pharmaceuticals.

References

- 1. n-methylformanilide suppliers USA [americanchemicalsuppliers.com]

- 2. N-Methylformanilide | 93-61-8 [chemicalbook.com]

- 3. N-Methylformanilide-1-13C 13C 99atom 61655-07-0 [sigmaaldrich.com]

- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 6. N-Methylformanilide(93-61-8) 13C NMR [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer.northwestern.edu [cancer.northwestern.edu]

- 12. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. chemscene.com [chemscene.com]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Guide to the Molecular Weight of N-Methylformanilide-carbonyl-13C

This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing a detailed breakdown of the molecular weight of N-Methylformanilide-carbonyl-13C. This isotopically labeled compound is a crucial tool in various research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Understanding the Isotopic Labeling

N-Methylformanilide has the chemical formula C₈H₉NO.[1][2][3][4][5] The "-carbonyl-13C" designation signifies that the carbon atom of the carbonyl group in the molecule is the stable isotope carbon-13 (¹³C), rather than the more abundant carbon-12 (¹²C). This specific labeling allows for precise tracking and analysis of the molecule in biological and chemical systems.

Calculation of Molecular Weight

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For an isotopically labeled compound like this compound, the precise atomic masses of the specific isotopes must be used for an accurate calculation.

The molecular formula can be broken down into its isotopic components:

-

7 atoms of Carbon-12 (¹²C)

-

1 atom of Carbon-13 (¹³C)

-

9 atoms of Hydrogen-1 (¹H)

-

1 atom of Nitrogen-14 (¹⁴N)

-

1 atom of Oxygen-16 (¹⁶O)

The following table summarizes the atomic masses of the relevant isotopes and the calculation of the molecular weight of this compound.

| Element | Isotope | Number of Atoms | Atomic Mass (Da) | Subtotal (Da) |

| Carbon | ¹²C | 7 | 12.000000000 | 84.000000000 |

| Carbon | ¹³C | 1 | 13.003354835 | 13.003354835 |

| Hydrogen | ¹H | 9 | 1.007825032 | 9.070425288 |

| Nitrogen | ¹⁴N | 1 | 14.003074004 | 14.003074004 |

| Oxygen | ¹⁶O | 1 | 15.994914620 | 15.994914620 |

| Total | 136.071768747 |

The calculated molecular weight of this compound is 136.071768747 Da . For comparison, the molecular weight of the unlabeled N-Methylformanilide is approximately 135.16 g/mol .[1][2][3][4][5]

Experimental Protocols and Signaling Pathways

The determination of molecular weight is a fundamental calculation based on isotopic masses and does not involve experimental protocols or signaling pathways. Therefore, these sections are not applicable to this guide.

Visualization of Relationships

Similarly, the request for diagrams of signaling pathways, experimental workflows, or logical relationships is not relevant to the calculation of a molecular weight. Such visualizations are typically used to represent complex processes or systems, which are not the subject of this technical guide.

References

Determining the Isotopic Purity of N-Methylformanilide-carbonyl-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of N-Methylformanilide-carbonyl-13C, a stable isotope-labeled compound crucial for a range of applications in drug metabolism studies, mechanistic investigations, and as an internal standard in quantitative bioanalysis. Ensuring the isotopic enrichment of this molecule is critical for the accuracy and reliability of experimental results.

Core Concepts in Isotopic Purity Analysis

The determination of isotopic purity for a 13C-labeled compound like this compound involves quantifying the abundance of the 13C isotope at the specific labeled position relative to the naturally occurring 12C isotope. The primary analytical techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Analytical Methodologies and Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive and rapid method for determining isotopic purity by analyzing the relative abundance of different isotopologs.[2][3] Electrospray ionization (ESI) is a common and gentle ionization technique suitable for N-Methylformanilide.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a dilute solution (e.g., 1 µg/mL) for infusion or injection into the mass spectrometer.[3]

-

Prepare a corresponding solution of unlabeled N-Methylformanilide to serve as a reference standard.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of resolving the isotopic peaks.

-

Infuse the sample directly or inject it via a liquid chromatography system.

-

Acquire the full scan mass spectrum in positive ion mode, focusing on the m/z range corresponding to the protonated molecule [M+H]+.

-

-

Data Analysis:

-

Identify the monoisotopic peak for the unlabeled compound (12C) and the labeled compound (13C).

-

Measure the signal intensities of the [M+H]+ and [M+1+H]+ ions for both the labeled and unlabeled samples.

-

Correct the observed intensities for the natural abundance of 13C in the unlabeled portion of the molecule. A unified equation can be used for this calculation.[4][5]

-

The isotopic purity is calculated based on the relative intensities of the corrected isotopolog peaks.

-

Workflow for Isotopic Purity Determination by HRMS

Caption: High-Resolution Mass Spectrometry workflow for isotopic purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides a direct and unambiguous method for determining the isotopic enrichment at the carbonyl position.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl3) to a suitable concentration (typically 5-10 mg in 0.5-0.7 mL).

-

Add a known amount of an internal standard if quantitative analysis is required.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a quantitative 13C NMR spectrum. This requires a long relaxation delay (D1) to ensure full relaxation of the carbon nuclei, typically 5 times the longest T1 relaxation time.

-

Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

-

-

Data Analysis:

-

Identify the resonance signal corresponding to the carbonyl carbon. For N-Methylformanilide, this appears around 162.56 ppm.[6]

-

Integrate the area of the carbonyl carbon signal.

-

The isotopic enrichment can be determined by comparing the integral of the 13C-enriched carbonyl signal to the integrals of other carbon signals in the molecule, taking into account their natural abundance.

-

Alternatively, comparison with a known concentration of an internal standard can provide a more absolute quantification.

-

Workflow for Isotopic Purity Determination by 13C NMR

Caption: 13C NMR spectroscopy workflow for determining isotopic enrichment.

Quantitative Data Summary

The following tables present hypothetical but representative data that would be obtained from the analysis of a batch of this compound.

Table 1: Isotopic Purity Data from High-Resolution Mass Spectrometry

| Parameter | Unlabeled N-Methylformanilide | Labeled this compound |

| Expected [M+H]+ (m/z) | 136.0757 | 137.0790 |

| Observed [M+H]+ (m/z) | 136.0755 | 137.0788 |

| Relative Intensity of [M+H]+ | 100% | 1.5% |

| Relative Intensity of [M+1+H]+ | 8.2% | 100% |

| Calculated Isotopic Purity | N/A | 98.5% |

Note: The relative intensity of the [M+H]+ peak in the labeled sample corresponds to the unlabeled portion of the material.

Table 2: Isotopic Enrichment Data from Quantitative 13C NMR

| Carbon Position | Chemical Shift (ppm) | Normalized Integral (Labeled Sample) |

| Carbonyl-13C | 162.6 | 98.8 |

| Aromatic C (Quaternary) | 142.1 | 1.1 |

| Aromatic CH | 129.7 | 1.1 |

| Aromatic CH | 126.5 | 1.1 |

| Aromatic CH | 122.4 | 1.1 |

| Methyl C | 32.1 | 1.1 |

| Calculated Isotopic Enrichment | 98.8% |

Note: Integrals of non-enriched carbons are normalized to their expected natural abundance of ~1.1%. The significantly larger integral of the carbonyl carbon directly reflects its high level of 13C enrichment.

Conclusion

Both HRMS and quantitative 13C NMR are powerful and complementary techniques for the rigorous determination of the isotopic purity of this compound. While HRMS offers high throughput and sensitivity, NMR provides direct, unambiguous quantification of the enrichment at the specific atomic position.[1][7] For drug development and regulated bioanalysis, employing both methods can provide a comprehensive and robust characterization of this critical reagent, ensuring the integrity and accuracy of subsequent studies.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of N-Methylformanilide-carbonyl-13C

Disclaimer: This guide is based on the safety data for N-Methylformanilide. The isotopic labeling at the carbonyl carbon with 13C is not expected to significantly alter the chemical or toxicological properties in the context of general safety and handling. However, researchers should always consult the most current and specific Safety Data Sheet (SDS) provided by the supplier for the isotopically labeled compound.

This document provides a comprehensive overview of the safety and handling procedures for N-Methylformanilide-carbonyl-13C, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

N-Methylformanilide is a clear, colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C H NO | [3] |

| Molecular Weight | 135.16 g/mol | [3] |

| CAS Number | 93-61-8 | [3] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Odor | Odorless | [2][4] |

| Melting Point/Range | 8 - 13 °C / 46.4 - 55.4 °F | [2][4] |

| Boiling Point/Range | 243 - 244 °C / 469.4 - 471.2 °F | [2][4] |

| Flash Point | 126 °C / 258.8 °F | [2][4] |

| Density / Specific Gravity | 1.090 - 1.095 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.561 | [1] |

| Solubility | Immiscible with water | [5] |

| Stability | Stable under recommended storage conditions | [2] |

Hazard Identification and Classification

N-Methylformanilide is classified as harmful if swallowed and may cause skin and eye irritation.[3][6] The GHS hazard classifications are detailed below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Skin Sensitization | Category 1, 1A, 1B | H317: May cause an allergic skin reaction |

Hazard Statements:

-

H317: May cause an allergic skin reaction.[3]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Experimental Protocols: Safe Handling and Emergency Procedures

3.1. Personal Protective Equipment (PPE)

Proper personal protective equipment is essential when handling N-Methylformanilide.

| Protection Type | Specification |

| Eye/Face Protection | Safety goggles with side-shields.[3] |

| Hand Protection | Wear appropriate protective gloves (e.g., Nitrile rubber).[2][3] |

| Skin and Body Protection | Impervious clothing.[3] |

| Respiratory Protection | Use a suitable respirator if ventilation is inadequate.[3] |

3.2. Handling and Storage

-

Handling: Wash hands thoroughly after handling.[3] Avoid contact with eyes, skin, and clothing.[7] Do not eat, drink, or smoke when using this product.[3] Use with adequate ventilation.[7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3] Store below +30°C.[1]

3.3. First Aid Measures

Immediate medical attention is recommended in case of exposure.

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse your mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4] |

| Skin Contact | Wash off immediately with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[6] Take off contaminated clothing and wash it before reuse.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6] |

| Inhalation | Remove to fresh air and keep at rest in a position comfortable for breathing.[6] Call a poison center or doctor if you feel unwell.[6] |

3.4. Accidental Release Measures

In case of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[4] Absorb the spillage with inert absorbent material and keep it in suitable, closed containers for disposal.[4]

Visualized Workflows and Logical Relationships

4.1. General Laboratory Handling Workflow

The following diagram outlines a standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

4.2. Hazard Identification and Response Logic

This diagram illustrates the logical flow from hazard identification based on GHS pictograms to the appropriate precautionary and first-aid responses.

References

Navigating the Research Landscape: A Technical Guide to N-Methylformanilide-carbonyl-13C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial availability, key properties, and principal applications of N-Methylformanilide-carbonyl-13C. This isotopically labeled organic compound serves as a valuable tool in mechanistic studies and metabolic tracing, particularly within the realms of organic synthesis and pharmaceutical research. This document provides a consolidated resource for professionals seeking to employ this reagent in their experimental designs.

Commercial Availability and Physicochemical Properties

This compound is accessible through several reputable chemical suppliers. The primary utility of the carbonyl-13C labeling lies in its ability to introduce a specific isotopic marker, enabling researchers to track the fate of the formyl group in chemical reactions and biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A summary of typical product specifications from commercial suppliers is presented in Table 1. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Property | Typical Value |

| CAS Number | 61655-07-0 |

| Molecular Formula | C₇¹³CH₉NO |

| Molecular Weight | 136.16 g/mol |

| Purity | ≥98% |

| Isotopic Enrichment | ≥99 atom % ¹³C |

| Appearance | Colorless to pale yellow liquid |

Core Application: Mechanistic Elucidation of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] N-Methylformanilide, in the presence of a phosphorus oxychloride (POCl₃) or a similar reagent, forms the electrophilic Vilsmeier reagent, which is the key intermediate in this transformation.[2]

The use of this compound is instrumental in elucidating the mechanism of this reaction. By tracking the ¹³C-labeled carbonyl carbon, researchers can definitively confirm its incorporation into the final aldehyde product, providing direct evidence for the reaction pathway.

Experimental Workflow: Mechanistic Study of the Vilsmeier-Haack Reaction

A generalized experimental workflow for a mechanistic study using this compound is outlined below. This protocol is a composite based on standard organic synthesis techniques and the principles of isotopic labeling studies.

Detailed Experimental Protocol (Hypothetical)

Note: As no specific published protocol for the use of this compound in the Vilsmeier-Haack reaction was identified in the literature search, the following is a representative, hypothetical protocol based on the known reaction conditions for the unlabeled analog.

Objective: To synthesize a ¹³C-labeled aromatic aldehyde via the Vilsmeier-Haack reaction and confirm the incorporation of the ¹³C label.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous 1,2-dichloroethane (or other suitable aprotic solvent)

-

Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)

-

Sodium acetate solution (for work-up)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous 1,2-dichloroethane. Cool the solution to 0 °C in an ice bath. To this solution, add phosphorus oxychloride (1.1 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, during which the Vilsmeier reagent will form.

-

Formylation Reaction: Dissolve the electron-rich aromatic substrate (1.0 eq) in anhydrous 1,2-dichloroethane in a separate flask. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously until the hydrolysis of the intermediate iminium salt is complete.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹³C NMR spectrum is expected to show a significantly enhanced signal for the aldehyde carbonyl carbon, confirming the incorporation of the isotopic label. The mass spectrum will show a molecular ion peak corresponding to the mass of the ¹³C-labeled product.

Potential Applications in Drug Development and Metabolic Studies

While direct evidence from the literature for the use of this compound in drug development and metabolic studies is currently limited, the principles of isotopic labeling suggest its potential utility in these areas. For instance, if a drug candidate is synthesized using a formylation step with this reagent, the resulting ¹³C-labeled compound could be used in preclinical studies to trace its metabolic fate. This would allow researchers to identify and quantify metabolites, providing crucial information for understanding the drug's pharmacokinetics and potential biotransformations.

Signaling Pathways and Logical Relationships

The primary role of this compound is as a chemical probe to elucidate reaction mechanisms, such as the Vilsmeier-Haack reaction. The logical relationship is a direct input-output pathway where the labeled reactant is transformed into a labeled product, allowing for the unambiguous tracking of a specific atom.

References

Applications of 13C Labeled Formylating Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of 13C labeled formylating agents in modern scientific research. From elucidating complex metabolic pathways to quantifying the proteome, these powerful chemical tools offer unparalleled precision and insight. This document provides a comprehensive overview of key methodologies, including detailed experimental protocols and quantitative data, to empower researchers in their scientific endeavors.

Quantitative Proteomics using 13C-Formaldehyde Dimethyl Labeling

Stable isotope dimethyl labeling is a robust and cost-effective method for relative and absolute quantification of proteins in complex samples. The use of 13C- and deuterium-labeled formaldehyde allows for the differential labeling of peptides from different samples, which can then be distinguished by mass spectrometry.

Principle

The primary amines of peptides (N-terminus and ε-amino group of lysine residues) are modified by reductive amination using formaldehyde and a reducing agent, typically sodium cyanoborohydride. By using different isotopic combinations of formaldehyde (e.g., 12CH2O, 13CH2O, CD2O, 13CD2O) and sodium cyanoborohydride (e.g., NaBH3CN, NaBD3CN), distinct mass shifts are introduced into peptides from different samples. This allows for the simultaneous analysis and relative quantification of proteins from multiple experimental conditions.

Quantitative Data

The following table summarizes the mass shifts introduced by various isotopic combinations of formaldehyde and sodium cyanoborohydride in dimethyl labeling. This allows for multiplexed quantitative proteomics experiments.

| Labeling Reagents | Mass Shift per Primary Amine (Da) |

| Light | |

| 12CH2O + NaBH3CN | +28 |

| Intermediate | |

| 12CD2O + NaBH3CN | +30 |

| 13CH2O + NaBH3CN | +30 |

| 12CH2O + NaBD3CN | +32 |

| Heavy | |

| 13CD2O + NaBH3CN | +32 |

| 13CH2O + NaBD3CN | +34 |

| 13CD2O + NaBD3CN | +36 |

Experimental Protocol: Quantitative Proteomics of FFPE Tissue

This protocol outlines the key steps for quantitative proteomic analysis of formalin-fixed, paraffin-embedded (FFPE) tissue using stable isotope dimethyl labeling.

-

Deparaffinization and Rehydration:

-

Treat FFPE tissue sections with xylene to remove paraffin.

-

Rehydrate the tissue through a series of graded ethanol washes (100%, 95%, 70%, 50%) followed by water.

-

-

Antigen Retrieval and Protein Extraction:

-

Perform heat-induced antigen retrieval in a suitable buffer (e.g., citrate buffer, pH 6.0) to reverse formaldehyde cross-links.

-

Homogenize the tissue and extract proteins using a lysis buffer containing detergents (e.g., SDS) and protease inhibitors.

-

-

Protein Digestion:

-

Reduce disulfide bonds with dithiothreitol (DTT).

-

Alkylate cysteine residues with iodoacetamide (IAA).

-

Digest proteins into peptides using an appropriate protease, such as trypsin.

-

-

Peptide Labeling:

-

For each sample to be compared, resuspend the peptide mixture in a suitable buffer (e.g., triethylammonium bicarbonate).

-

Add the appropriate isotopic version of formaldehyde (e.g., 4% (w/v) 12CH2O for the 'light' sample, 4% (w/v) 13CH2O for the 'heavy' sample).

-

Add the reducing agent (e.g., 0.6 M NaBH3CN).

-

Incubate at room temperature for 1 hour.

-

Quench the reaction with an amine-containing buffer (e.g., ammonium bicarbonate or Tris).

-

-

Sample Pooling and Desalting:

-

Combine the labeled peptide samples in a 1:1 ratio (or other desired ratio).

-

Desalt the pooled sample using a C18 solid-phase extraction (SPE) column.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use appropriate software to identify peptides and quantify the relative abundance of the 'light' and 'heavy' labeled peptides based on the extracted ion chromatograms.

-

Experimental Workflow

Caption: Workflow for quantitative proteomics using 13C-formaldehyde.

Metabolic Flux Analysis using 13C-Labeled One-Carbon Substrates

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell. By introducing a 13C-labeled substrate, such as 13C-formate or 13C-glucose, the label is incorporated into various metabolites. The pattern of 13C enrichment in these metabolites, measured by mass spectrometry or NMR, provides a detailed map of metabolic pathway activity.

Principle

Cells are cultured in a medium containing a 13C-labeled substrate. As the cells metabolize this substrate, the 13C label is distributed throughout the metabolic network. By analyzing the mass isotopomer distribution (MID) of key metabolites, particularly proteinogenic amino acids, the relative contributions of different pathways to the synthesis of these metabolites can be determined. Computational modeling is then used to estimate the absolute fluxes through the metabolic network that best explain the observed labeling patterns.

Quantitative Data: Metabolic Flux Ratios

13C-MFA can be used to determine the relative contribution of different pathways to a specific metabolic branch point. The following table provides examples of metabolic flux ratios that can be determined using 13C-labeled substrates.

| Flux Ratio | Description | Typical Labeled Substrate |

| Pentose Phosphate Pathway (PPP) / Glycolysis | The relative flux of glucose through the PPP versus the glycolytic pathway. | [1,2-13C]glucose |

| Anaplerosis / TCA Cycle | The contribution of anaplerotic reactions to the replenishment of TCA cycle intermediates. | [U-13C]glutamine |

| Pyruvate Carboxylase / PEP Carboxykinase | The relative activity of two key anaplerotic enzymes. | [U-13C]glucose |

| Serine Synthesis from Glycolysis | The fraction of serine synthesized from the glycolytic intermediate 3-phosphoglycerate. | [1,2-13C]glucose |

Experimental Protocol: 13C-MFA in Cultured Cells

This protocol outlines the general steps for performing a 13C-MFA experiment in cultured mammalian cells.

-

Cell Culture and Labeling:

-

Culture cells in a defined medium.

-

Replace the medium with one containing the desired 13C-labeled substrate (e.g., [U-13C6]glucose).

-

Continue the culture for a period sufficient to reach isotopic steady state (typically 24-48 hours).

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by, for example, washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).

-

Collect the cell extract containing the metabolites.

-

-

Sample Preparation for GC-MS Analysis:

-

Hydrolyze protein pellets from the cell extract to release amino acids.

-

Derivatize the amino acids to make them volatile for gas chromatography (GC) analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

-

-

GC-MS Analysis:

-

Separate the derivatized amino acids by GC.

-

Analyze the mass isotopomer distribution of the amino acid fragments by mass spectrometry (MS).

-

-

Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of 13C.

-

Use a computational software package (e.g., INCA, Metran) to fit the measured MIDs to a metabolic model and estimate the intracellular fluxes.

-

Metabolic Pathway Diagram

Methodological & Application

Application Notes and Protocols for N-Methylformanilide-carbonyl-13C in 13C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing N-Methylformanilide-carbonyl-13C as a versatile probe in 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The specific labeling of the carbonyl carbon enhances the utility of this molecule for sensitive and precise measurements in various applications, including temperature calibration, solvent polarity assessment, and mechanistic studies of chemical reactions.

Application: 13C NMR Chemical Shift Thermometry

The chemical shift of the carbonyl carbon in this compound is sensitive to temperature variations. This property allows it to be used as an internal thermometer for accurate temperature determination within the NMR sample, which is crucial for studying temperature-dependent chemical processes and for ensuring the reproducibility of NMR experiments. While extensive calibration data for this compound is not broadly published, the principle is demonstrated here with representative data from related amide compounds, as the fundamental electronic interactions governing the temperature dependence are similar.

Data Presentation

The following table illustrates the typical linear relationship between the 13C chemical shift of an amide carbonyl and temperature. This data is representative and should be calibrated for this compound in the specific solvent system being used.

| Temperature (°C) | Temperature (K) | Representative Carbonyl 13C Chemical Shift (ppm) |

| 25 | 298.15 | 168.50 |

| 35 | 308.15 | 168.35 |

| 45 | 318.15 | 168.20 |

| 55 | 328.15 | 168.05 |

| 65 | 338.15 | 167.90 |

Note: The chemical shift values are illustrative and will vary with the solvent and spectrometer frequency.

Experimental Protocol

Objective: To calibrate the temperature-dependent 13C chemical shift of this compound.

Materials:

-

This compound

-

Deuterated solvent of choice (e.g., DMSO-d6, CDCl3)

-

NMR spectrometer with variable temperature capabilities

-

Calibrated external thermometer (e.g., ethylene glycol standard)

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the desired deuterated solvent at a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube.

-

Spectrometer Setup:

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the sample to obtain good resolution.

-

Set the spectrometer to acquire 13C NMR spectra with proton decoupling.

-

-

Temperature Calibration:

-

Use a standard NMR thermometer sample (e.g., ethylene glycol) to calibrate the spectrometer's temperature controller at a series of desired temperatures.

-

-

Data Acquisition:

-

Set the sample temperature to the first calibration point. Allow the sample to equilibrate for at least 10 minutes.

-

Acquire a 13C NMR spectrum of the this compound sample. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for the carbonyl peak.

-

Record the precise chemical shift of the carbonyl carbon.

-

Repeat the measurement at each calibrated temperature point.

-

-

Data Analysis:

-

Plot the 13C chemical shift of the carbonyl carbon as a function of temperature.

-

Perform a linear regression to obtain a calibration equation (δ = mT + c), where δ is the chemical shift, T is the temperature, m is the slope, and c is the intercept.

-

Visualization

Application: Probing Solvent Effects

The carbonyl group of this compound is sensitive to the surrounding solvent environment due to interactions such as hydrogen bonding and dipolar interactions. This sensitivity makes it an excellent probe for characterizing solvent polarity and specific solvent-solute interactions.

Data Presentation

The chemical shift of the carbonyl carbon of an amide will vary in different solvents. The following table provides representative data for a similar amide in a range of common deuterated solvents, illustrating the trend of downfield shifts in more polar and hydrogen-bond-donating solvents.

| Solvent | Dielectric Constant (ε) | Carbonyl 13C Chemical Shift (ppm) |

| Cyclohexane-d12 | 2.0 | 167.8 |

| Chloroform-d | 4.8 | 168.2 |

| Acetone-d6 | 21.0 | 168.9 |

| Acetonitrile-d3 | 37.5 | 169.3 |

| DMSO-d6 | 47.0 | 170.1 |

| Methanol-d4 | 33.0 | 170.5 |

Note: These values are for illustrative purposes and should be determined experimentally for this compound.

Experimental Protocol

Objective: To measure the solvent-dependent 13C chemical shift of this compound.

Materials:

-

This compound

-

A series of deuterated solvents with varying polarities

-

Internal reference standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: For each solvent, prepare a solution of this compound at a consistent concentration (e.g., 10 mg/mL). Add a small amount of TMS as an internal reference (0 ppm).

-

Spectrometer Setup:

-

Lock the spectrometer to the deuterium signal of the respective solvent.

-

Shim each sample to achieve optimal resolution.

-

Ensure the temperature is kept constant for all measurements.

-

-

Data Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum for each sample.

-

Use a sufficient number of scans to obtain a high-quality spectrum.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

-

Data Analysis:

-

Record the chemical shift of the carbonyl carbon for each solvent.

-

Correlate the chemical shifts with solvent parameters such as the dielectric constant or solvatochromic parameters (e.g., Kamlet-Taft parameters) to quantify the solvent effects.

-

Visualization

Application: Mechanistic Studies

This compound can be used as a tracer in reaction mechanism studies. By monitoring the chemical shift and intensity of the labeled carbonyl carbon, one can follow the transformation of the amide, identify intermediates, and determine reaction kinetics.

Experimental Protocol

Objective: To monitor the hydrolysis of this compound by 13C NMR.

Materials:

-

This compound

-

Deuterated solvent suitable for the reaction (e.g., D2O/DMSO-d6 mixture)

-

Acid or base catalyst (e.g., DCl or NaOD)

-

Internal standard for quantification (optional)

Procedure:

-

Sample Preparation:

-

Dissolve this compound in the chosen deuterated solvent system in an NMR tube.

-

If desired, add a known concentration of an internal standard that is inert under the reaction conditions.

-

-

Reaction Initiation:

-

Acquire an initial 13C NMR spectrum of the starting material.

-

Initiate the reaction by adding a small volume of the catalyst solution to the NMR tube.

-

-

Time-Resolved Data Acquisition:

-

Immediately begin acquiring a series of 13C NMR spectra at regular time intervals.

-

The time interval will depend on the reaction rate and should be chosen to adequately sample the reaction progress.

-

-

Data Analysis:

-

Process each spectrum and identify the signals corresponding to the carbonyl carbon of the starting material, any intermediates, and the final product (in this case, the carboxylate or carboxylic acid).

-

Integrate the respective carbonyl signals to determine their relative concentrations over time.

-

Plot the concentration of the reactant, intermediate(s), and product(s) as a function of time to obtain kinetic profiles.

-

Visualization

Application Notes and Protocols for N-Methylformanilide-carbonyl-13C as an Internal Standard in Mass Spectrometry

Introduction

Quantitative analysis by mass spectrometry is a cornerstone of modern analytical chemistry, particularly in the fields of pharmacology, clinical diagnostics, and environmental monitoring. The accuracy and reliability of these measurements are often challenged by variations in sample preparation, instrument response, and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to mitigate these variabilities. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope, such as ¹³C, ¹⁵N, or ²H.

This document provides detailed application notes and protocols for the use of N-Methylformanilide-carbonyl-¹³C as an internal standard for the quantitative analysis of N-methylformamide (NMF) and structurally related compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS). N-methylformamide is a significant metabolite of the industrial solvent N,N-dimethylformamide (DMF) and its quantification in biological matrices like urine is crucial for occupational exposure monitoring[1][2].

The carbonyl-¹³C labeling in N-Methylformanilide offers a key advantage over deuterium labeling by ensuring co-elution with the unlabeled analyte, which provides more effective compensation for matrix-induced ionization suppression or enhancement[3].

Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of the analytical workflow. The SIL-IS is chemically identical to the analyte and thus experiences the same physical and chemical processes during sample preparation, chromatography, and ionization. Because the SIL-IS is distinguishable from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the analyte's signal to the SIL-IS's signal can be used to accurately determine the analyte's concentration, irrespective of sample losses or signal fluctuations.

Caption: Principle of Stable Isotope Dilution.

Experimental Protocols

This section details a representative protocol for the quantification of N-methylformamide (NMF) in human urine using N-Methylformanilide-carbonyl-¹³C as an internal standard.

Materials and Reagents

-

N-methylformamide (analytical standard)

-

N-Methylformanilide-carbonyl-¹³C (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human urine (drug-free)

Standard Solutions and Calibration Curve

-

Primary Stock Solutions: Prepare individual stock solutions of NMF and N-Methylformanilide-carbonyl-¹³C in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of NMF by serial dilution of the primary stock solution with a 50:50 methanol/water mixture to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

-

Internal Standard Working Solution: Prepare a working solution of N-Methylformanilide-carbonyl-¹³C at a concentration of 10 µg/mL in methanol.

-

Calibration Standards: Prepare calibration standards by spiking 95 µL of drug-free urine with 5 µL of the appropriate NMF working standard solution and 5 µL of the internal standard working solution. This results in a calibration curve ranging from 0.05 µg/mL to 10 µg/mL.

Sample Preparation

-

Collect urine samples in polypropylene tubes.

-

Thaw frozen samples to room temperature and vortex for 15 seconds.

-

Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

-

Add 5 µL of the 10 µg/mL N-Methylformanilide-carbonyl-¹³C internal standard working solution.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Caption: Sample Preparation Workflow.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| N-methylformamide (NMF) | 60.1 | 42.1 | 100 | 15 |

| N-Methylformanilide-¹³C | 137.1 | 107.1 | 100 | 20 |

Data and Performance Characteristics

The following tables present representative data for the quantitative performance of the method.

Table 4: Calibration Curve for N-methylformamide

| Concentration (µg/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) |

| 0.05 | 0.025 ± 0.003 | 105.2 |

| 0.1 | 0.051 ± 0.004 | 102.0 |

| 0.5 | 0.248 ± 0.015 | 99.2 |

| 1.0 | 0.505 ± 0.021 | 101.0 |

| 2.5 | 1.260 ± 0.055 | 100.8 |

| 5.0 | 2.515 ± 0.110 | 100.6 |

| 10.0 | 5.020 ± 0.201 | 100.4 |

| Linear Range | 0.05 - 10.0 µg/mL | r² > 0.998 |

Table 5: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |

| LLOQ | 0.05 | 8.5 | 10.2 | 108.5 |

| Low | 0.15 | 6.2 | 7.8 | 103.1 |

| Mid | 1.5 | 4.1 | 5.5 | 98.7 |

| High | 7.5 | 3.5 | 4.9 | 101.3 |

Table 6: Matrix Effect and Recovery

| QC Level | Concentration (µg/mL) | Matrix Effect (%) | Recovery (%) |

| Low | 0.15 | 95.8 | 98.2 |

| High | 7.5 | 97.2 | 99.1 |

Conclusion

N-Methylformanilide-carbonyl-¹³C is a highly suitable internal standard for the accurate and precise quantification of N-methylformamide and related analytes in complex biological matrices. Its use in a stable isotope dilution LC-MS/MS method effectively compensates for matrix effects and variations in sample processing, leading to reliable and robust analytical data. The provided protocol offers a solid foundation for the development and validation of quantitative methods in clinical and research settings.

References

- 1. Simultaneous determination of N-hydroxymethyl-N-methylformamide, N-methylformamide and N-acetyl-S-(N-methylcarbamoyl)cystein in urine samples from workers exposed to N,N-dimethylformamide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Measurement of N-methylformamide in occupational exposure to N,N-dimethylformamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Quantitative NMR (qNMR) with N-Methylformanilide-carbonyl-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the concentration and purity of chemical substances. Unlike chromatographic methods, qNMR does not require an identical reference standard for the analyte; instead, a certified internal standard can be used to quantify a wide range of compounds. This application note details the use of N-Methylformanilide-carbonyl-13C as an internal standard for quantitative 13C NMR analysis.

The use of a 13C-labeled internal standard offers several advantages, particularly in complex sample matrices where spectral overlap in 1H NMR can be a significant issue. The wider chemical shift dispersion of 13C NMR often allows for the identification of clean, well-resolved signals for both the analyte and the internal standard. This compound is an excellent candidate for a 13C qNMR internal standard due to its single, sharp carbonyl resonance in a region of the spectrum that is often free from analyte signals. Its high chemical and physical stability, along with its solubility in common deuterated solvents, further enhances its suitability.

Principle of Quantitative 13C NMR

The signal intensity (integral) in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. In quantitative 13C NMR, by comparing the integral of a known amount of an internal standard to the integral of an analyte, the concentration of the analyte can be accurately determined. For this relationship to hold true, several experimental parameters must be carefully controlled to ensure a uniform response for all signals. Key considerations for quantitative 13C NMR include:

-

Longitudinal Relaxation (T1): A sufficient relaxation delay (D1) must be employed to ensure that all nuclei have fully returned to thermal equilibrium between pulses. A common rule of thumb is to use a D1 of at least 5 times the longest T1 of the signals of interest.

-

Nuclear Overhauser Effect (NOE): The NOE can lead to signal enhancement for protonated carbons, which can introduce quantification errors. To suppress the NOE, inverse-gated proton decoupling is the pulse sequence of choice.

-

Digital Resolution: Sufficient data points should be acquired to accurately define the peak shape for precise integration.

-